1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane
Description
1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane is a structurally complex molecule featuring a seven-membered azepane ring substituted with a 4-methoxyphenyl group at position 3 and a 4-(4-fluorophenyl)pyrrole-2-carbonyl moiety at position 1. The compound combines a fluorophenyl group (electron-withdrawing) and a methoxyphenyl group (electron-donating), which may influence its electronic properties and biological activity.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(4-methoxyphenyl)azepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c1-29-22-11-7-17(8-12-22)19-4-2-3-13-27(16-19)24(28)23-14-20(15-26-23)18-5-9-21(25)10-6-18/h5-12,14-15,19,26H,2-4,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLLQJTHFBEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Next, the fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring is treated with 4-fluorobenzoyl chloride in the presence of a Lewis acid such as aluminum chloride. The azepane ring is then synthesized through a cyclization reaction involving a suitable diamine and a dihalide compound. Finally, the methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity, while the pyrrole and azepane rings provide structural stability. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Activity and Substituent Effects in Chalcone Derivatives
Key Observations :
- Electronegativity and Activity : Substitution with electronegative groups (e.g., -F, -Br) at the para position of aromatic rings correlates with lower IC50 values (higher potency). For example, compound 2j (-Br/-F) shows an IC50 of 4.70 μM, whereas 2h (-Cl/-OCH3) has a higher IC50 of 13.82 μM .
- Methoxy Group Impact : Methoxy substitution (electron-donating) at the para position of Ring B reduces activity compared to halogens. This trend is evident in the target compound’s 4-methoxyphenyl group, which may similarly attenuate potency relative to fluorophenyl analogs .
- Dihedral Angles : In chalcone analogs like 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, the dihedral angle between the central benzene and fluorophenyl rings ranges from 7.14° to 56.26°, influencing conformational stability and binding interactions .
Pyrrole-Carbonyl Derivatives
The pyrrole-2-carbonyl fragment in the target compound is structurally analogous to urea derivatives such as 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea ().
Key Observations :
- Synthetic Routes : The urea derivative is synthesized via a one-step carbonylation reaction using triphosgene and trimethylamine, achieving a 72% yield . The target compound’s synthesis might require similar carbonylative coupling strategies.
Azepane-Containing Compounds
The azepane ring in the target compound distinguishes it from smaller cyclic amines (e.g., piperazines). For example, 1-(Isopropylsulfonyl)-3-(4-methoxyphenyl)azepane () shares the 3-(4-methoxyphenyl)azepane core but lacks the pyrrole-carbonyl group.
Key Observations :
- Substituent Effects : Sulfonyl groups (e.g., in ) modulate solubility and bioavailability, whereas the pyrrole-carbonyl group may enhance hydrogen-bonding interactions .
Biological Activity
The compound 1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including its anticancer properties, effects on neurodegenerative diseases, and mechanisms of action.
- Molecular Formula : C23H19FN2O3
- Molecular Weight : 390.4070 g/mol
- CAS Number : 1797890-79-9
- SMILES Notation : Fc1ccc(cc1)c1c[nH]c(c1)C(=O)N1CCCC2(C1)OC(=O)c1c2cccc1
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of cancer therapy and neurodegenerative diseases.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. The mechanisms involve:
- Induction of Apoptosis : The compound has shown to enhance apoptosis in various cancer cell lines, particularly in hypopharyngeal tumor cells (FaDu) where it outperformed the reference drug bleomycin in cytotoxicity assays .
- Inhibition of Key Pathways : It has been reported that the compound inhibits the IKKβ pathway, which is crucial for NF-κB activation, a key player in cancer progression and inflammation. This inhibition leads to reduced tumor growth and metastasis .
Neuroprotective Effects
In addition to its anticancer properties, this compound also exhibits potential neuroprotective effects:
- Cholinesterase Inhibition : Similar to Donepezil, a known treatment for Alzheimer's disease, this compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which may contribute to cognitive improvement in neurodegenerative conditions .
The biological activity is largely attributed to the structural features of the compound:
- Hydrophobic Interactions : The presence of fluorine and methoxy groups enhances hydrophobic interactions with biological targets, improving binding affinity and specificity .
- Three-Dimensional Structure : The spirocyclic structure is believed to play a significant role in enhancing biological activity through better interaction with protein binding sites .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds:
- Study on Piperidine Derivatives : A review highlighted various piperidine derivatives showing promising results against multiple cancer types through different mechanisms, including apoptosis induction and pathway inhibition .
- Neuroprotective Studies : Research has demonstrated that compounds with similar structures can significantly reduce amyloid-beta aggregation and tau protein phosphorylation, which are critical factors in Alzheimer's disease pathology .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
